molecular formula C8H5NO2 B1672199 Isatin CAS No. 91-56-5

Isatin

Cat. No. B1672199
Key on ui cas rn: 91-56-5
M. Wt: 147.13 g/mol
InChI Key: JXDYKVIHCLTXOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07632948B2

Procedure details

The reaction mixture (i.e. N,N-dimethyl-4-(8-methyl-2,3-dioxo-2,3,6,7,8,9-hexahydro-1H-pyrrolo[3,2-h]isoquinolin-5-yl)-benzenesulfonamide and 4-(3-hydroxyimino-8-methyl-2-oxo-2,3,6,7,8,9-hexahydro-1H-pyrrolo[3,2-h]isoquinolin-5-yl)-N,N-dimethyl-benzenesulfonamide) was poured onto H2O (3.5 L), heated to reflux and then filtered warm to remove celite. The celite was washed with boiling water (750 mL), and the combined aqueous fractions allowed cooling slowly overnight for precipitation. The precipitate was filtered off, washed with H2O (2×250 mL) and 96% EtOH (2×250 mL) and then air dried to give 69.8 g (67%) of crude isatin derivative as the hydrosulfate. The crude product contained 11.4% (typically 9-13%) of the oxime.
Name
N,N-dimethyl-4-(8-methyl-2,3-dioxo-2,3,6,7,8,9-hexahydro-1H-pyrrolo[3,2-h]isoquinolin-5-yl)-benzenesulfonamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-(3-hydroxyimino-8-methyl-2-oxo-2,3,6,7,8,9-hexahydro-1H-pyrrolo[3,2-h]isoquinolin-5-yl)-N,N-dimethyl-benzenesulfonamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
67%

Identifiers

REACTION_CXSMILES
CN(C)S(C1C=CC([C:12]2[C:13]3CCN(C)C[C:18]=3[C:19]3[NH:24][C:23](=[O:25])[C:22](=[O:26])[C:20]=3[CH:21]=2)=CC=1)(=O)=O.ON=C1C2C=C(C3C=CC(S(N(C)C)(=O)=O)=CC=3)C3CCN(C)CC=3C=2NC1=O>>[NH:24]1[C:19]2[C:20](=[CH:21][CH:12]=[CH:13][CH:18]=2)[C:22](=[O:26])[C:23]1=[O:25]

Inputs

Step One
Name
N,N-dimethyl-4-(8-methyl-2,3-dioxo-2,3,6,7,8,9-hexahydro-1H-pyrrolo[3,2-h]isoquinolin-5-yl)-benzenesulfonamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(S(=O)(=O)C1=CC=C(C=C1)C=1C=2CCN(CC2C2=C(C1)C(C(N2)=O)=O)C)C
Name
4-(3-hydroxyimino-8-methyl-2-oxo-2,3,6,7,8,9-hexahydro-1H-pyrrolo[3,2-h]isoquinolin-5-yl)-N,N-dimethyl-benzenesulfonamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
ON=C1C(NC2=C1C=C(C=1CCN(CC21)C)C2=CC=C(C=C2)S(=O)(=O)N(C)C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
FILTRATION
Type
FILTRATION
Details
filtered
TEMPERATURE
Type
TEMPERATURE
Details
warm
CUSTOM
Type
CUSTOM
Details
to remove celite
WASH
Type
WASH
Details
The celite was washed with boiling water (750 mL)
TEMPERATURE
Type
TEMPERATURE
Details
the combined aqueous fractions allowed cooling slowly overnight for precipitation
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
WASH
Type
WASH
Details
washed with H2O (2×250 mL) and 96% EtOH (2×250 mL)
CUSTOM
Type
CUSTOM
Details
air dried

Outcomes

Product
Name
Type
product
Smiles
N1C(=O)C(=O)C2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 69.8 g
YIELD: PERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.